1-Benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoyl group attached to a pyrrolidine ring, which is further connected to another pyrrolidine ring through a carbonyl group. The intricate arrangement of these functional groups imparts distinct chemical and physical characteristics to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.
Formation of the Second Pyrrolidine Ring: The second pyrrolidine ring is formed through a cyclization reaction involving suitable precursors.
Coupling of the Two Rings: The final step involves coupling the two pyrrolidine rings through a carbonyl group, typically using a condensation reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one can be compared with similar compounds, such as:
1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one: This compound has a benzyl group instead of a benzoyl group, leading to different chemical properties and reactivity.
1-(Pyrrolidine-1-carbonyl)pyrrolidin-2-one: Lacks the benzoyl group, resulting in distinct chemical behavior and applications.
Properties
CAS No. |
57632-71-0 |
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Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H18N2O3/c19-14-9-8-13(16(21)17-10-4-5-11-17)18(14)15(20)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
UAJWPUQWJOYSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(=O)N2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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